molecular formula C10H14OPSe B13755677 CID 6328284 CAS No. 51584-28-2

CID 6328284

Cat. No.: B13755677
CAS No.: 51584-28-2
M. Wt: 260.16 g/mol
InChI Key: ARBSGPXQXBFNHN-UHFFFAOYSA-N
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Description

Compound “CID 6328284” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 6328284” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilized for controlled reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 6328284” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Compound “CID 6328284” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “CID 6328284” involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Comparison with Similar Compounds

Compound “CID 6328284” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Q & A

(Basic) How to formulate a focused research question for studying CID 6328284?

A well-constructed research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and, if applicable, the PICO framework (Population, Intervention, Comparison, Outcome). Begin by conducting a systematic literature review to identify gaps in existing studies on this compound, focusing on unresolved mechanistic or functional aspects . Refine the question through iterative feedback from supervisors or peers to eliminate ambiguity and ensure specificity . Align the question with experimental capabilities (e.g., instrumentation, sample availability) to maintain feasibility .

Q. (Basic) What experimental design considerations are critical for reproducibility in this compound studies?

Reproducibility requires:

  • Detailed protocols : Document synthesis methods, purification steps, and characterization techniques (e.g., NMR, HPLC conditions) with precise parameters (temperature, solvent ratios, reaction times) .
  • Controls : Include positive/negative controls and replicate experiments to validate observed effects .
  • Instrument calibration : Specify calibration standards and maintenance logs for analytical equipment .
  • Data transparency : Publish raw datasets and processing algorithms in supplementary materials .

Q. (Basic) How to conduct a literature review identifying gaps related to this compound?

Use specialized databases (e.g., PubMed, SciFinder) with search terms combining "this compound" with keywords like "mechanism," "synthesis," or "applications." Prioritize primary sources (peer-reviewed articles) over secondary reviews . Track contradictions in reported properties (e.g., conflicting solubility or stability data) and note methodological differences (e.g., assay conditions) that may explain discrepancies . Organize findings using reference management tools to map trends and unresolved questions .

Q. (Advanced) How to analyze conflicting data in this compound research?

Address contradictions through:

  • Statistical reconciliation : Apply tests (e.g., t-tests, ANOVA) to assess whether differences are significant .
  • Methodological audits : Compare experimental conditions (e.g., pH, temperature) across studies to identify variables influencing outcomes .
  • Replication attempts : Reproduce disputed experiments under standardized conditions .
  • Peer consultation : Engage collaborators to review data interpretation and identify potential biases .

Q. (Advanced) What statistical methods are appropriate for this compound data analysis?

  • Dose-response relationships : Use nonlinear regression models (e.g., Hill equation) to quantify efficacy/potency .
  • Multivariate analysis : Apply PCA or PLS-DA to identify correlations between structural features and biological activity .
  • Error propagation : Calculate uncertainties in derived parameters (e.g., IC₅₀) using Monte Carlo simulations .
  • Power analysis : Determine sample sizes required to detect effect sizes observed in preliminary studies .

Q. (Basic) How to ensure ethical compliance in this compound research?

  • Institutional Review Board (IRB) approval : Required for studies involving human/animal subjects .
  • Informed consent : Disclose risks and benefits to participants in clinical trials .
  • Data anonymization : Remove identifiers from datasets containing sensitive information .
  • Conflict of interest disclosure : Declare funding sources or affiliations that may bias interpretations .

Q. (Advanced) How to validate analytical methods in this compound studies?

  • Linearity and sensitivity : Establish calibration curves with R² > 0.99 and determine limits of detection/quantification .
  • Cross-validation : Compare results across multiple techniques (e.g., LC-MS vs. UV-Vis spectroscopy) .
  • Robustness testing : Vary parameters (e.g., mobile phase composition) to assess method stability .
  • Interlaboratory validation : Collaborate with external labs to confirm reproducibility .

Q. (Advanced) How to manage large datasets in this compound research?

  • Structured storage : Use relational databases (e.g., SQL) or platforms like Figshare to organize raw and processed data .
  • Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for annotations .
  • Version control : Track changes using Git or institutional repositories .
  • Computational pipelines : Automate data processing with scripts (Python/R) to minimize manual errors .

Q. (Advanced) How to address unexpected results in this compound experiments?

  • Root-cause analysis : Investigate equipment malfunctions, sample contamination, or calculation errors .
  • Hypothesis refinement : Re-examine assumptions about the compound’s behavior (e.g., unexpected stereochemical outcomes) .
  • Exploratory studies : Design follow-up experiments to test alternative mechanisms .
  • Transparent reporting : Publish negative results to inform future research .

Q. (Basic) How to present this compound findings for publication?

  • Structure : Follow journal-specific guidelines for abstracts, introduction, methods, results, and discussion (IMRaD) .
  • Data visualization : Use high-resolution figures (e.g., reaction schemes, dose-response curves) with error bars and statistical annotations .
  • Reproducibility checklist : Include reagent purity, instrument models, and software versions .
  • Ethical compliance : Attach IRB approvals and data access statements .

Properties

CAS No.

51584-28-2

Molecular Formula

C10H14OPSe

Molecular Weight

260.16 g/mol

InChI

InChI=1S/C10H14OPSe/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ARBSGPXQXBFNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)[Se]

Origin of Product

United States

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